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Compound of Interest

N-(4-Aminobenzoyl-d4)-L-glutamic
Acid

Cat. No.: B565498

Compound Name:

In-Depth Technical Guide to N-(4-Aminobenzoyl-
d4)-L-glutamic Acid

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, tailored for researchers,
scientists, and professionals in drug development.

Core Chemical and Physical Characteristics

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a deuterated form of N-(4-Aminobenzoyl)-L-
glutamic acid, a known metabolite of folic acid. The incorporation of deuterium atoms makes it
a valuable internal standard for quantitative analysis in mass spectrometry-based studies,
particularly in pharmacokinetics.

Physical Properties

The physical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid are summarized in
the table below. Data for the non-deuterated analogue is included for comparison, as the
deuteration is expected to have a minimal effect on these bulk properties.
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Property Value Notes
Appearance White to off-white solid [1]
] ] Data for non-deuterated form.
Melting Point ~175 °C (decomposes) 2]
- ) ] Data for deuterated form is not
Boiling Point Not available

readily available.

Soluble in DMSO (100 mg/mL

Solubility with sonication), and aqueous

buffers.[1]

Hygroscopic nature of DMSO

can affect solubility.[1]

Chemical Identifiers and Properties

Key chemical identifiers and computed properties are essential for substance registration,

tracking, and computational modeling.

Identifier/Property

Value

Molecular Formula

C12H10D4aN20s

Molecular Weight 270.27 g/mol [3]
Exact Mass 270.11537854 Da]3]
CAS Number 461426-34-6[3]
(2S)-2-[(4-amino-2,3,5,6-
IUPAC Name . . - .
tetradeuteriobenzoyl)amino]pentanedioic acid[3]
InChl Key GADGMZDHLQLZRI-SGWYWVALSA-N
C1=C(C(=C(C(=C1C(=O)N--INVALID-LINK--
SMILES
C(=0)O)[2HDI2HDN)[2H]
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 6
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Spectral Data

Disclaimer: Experimental spectral data for N-(4-Aminobenzoyl-d4)-L-glutamic Acid is not
readily available in public databases. The following data is representative and based on
predicted values for the non-deuterated compound and typical spectral characteristics of similar
molecules.

'H NMR (Nuclear Magnetic Resonance) Spectroscopy

Predicted *H NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid in D20.

Chemical Shift (ppm) Multiplicity Assighment

2H, Aromatic CH adjacent to
~7.6 d

C=0

2H, Aromatic CH adjacent to
~6.7 d

NH2
~4.5 m 1H, a-CH of glutamic acid
~2.4 t 2H, y-CH: of glutamic acid
~2.1 m 2H, B-CHz2 of glutamic acid

3C NMR Spectroscopy

Predicted 3C NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid.
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Chemical Shift (ppm) Assignment

~176 COOH (y-carboxyl)

~174 COOH (a-carboxyl)

~168 C=0 (amide)

~150 Aromatic C-NH:z

~129 Aromatic CH adjacent to C=0
~125 Aromatic C-C=0

~114 Aromatic CH adjacent to NHz
~53 a-CH of glutamic acid

~33 y-CH: of glutamic acid

~29 [3-CH: of glutamic acid

Mass Spectrometry (MS)

The deuterated nature of the compound makes it easily distinguishable in mass spectrometry.
The expected molecular ion peaks would be shifted by +4 m/z units compared to the non-
deuterated analog.

lonization Mode Expected m/z
ESI-MS (+) [M+H]* = 271.12
ESI-MS (-) [M-H]~ = 269.11

Fourier-Transform Infrared (FTIR) Spectroscopy

Representative FTIR peaks based on the functional groups present.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid),

3400-3200 Strong, Broad ] )

N-H stretch (amine and amide)
3000-2800 Medium C-H stretch (aliphatic)
~1700 Strong C=0 stretch (carboxylic acid)
~1650 Strong C=0 stretch (amide 1)

) N-H bend (amine), C=C stretch

~1600 Medium )

(aromatic)
~1540 Medium N-H bend (amide II)

Experimental Protocols
Synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This protocol is adapted from the synthesis of the non-deuterated compound and involves a
two-step process: acylation followed by reduction. The synthesis of the deuterated compound
would require the use of 4-nitrobenzoyl-d4 chloride as a starting material.

Step 1: Synthesis of N-(4-nitrobenzoyl-d4)-L-glutamic acid
e Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
e Cool the solution in an ice bath.

» Slowly add a solution of 4-nitrobenzoyl-d4 chloride in a suitable organic solvent (e.g.,
dioxane) to the cooled glutamic acid solution with vigorous stirring.

e Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a
sodium carbonate solution.

» After the addition is complete, continue stirring at room temperature for several hours.

» Acidify the reaction mixture with hydrochloric acid to precipitate the product.
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o Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of the nitro group to an amine

e Suspend N-(4-nitrobenzoyl-d4)-L-glutamic acid in a suitable solvent such as ethanol or
methanol.

e Add a catalyst, such as palladium on carbon (Pd/C).

« Introduce a reducing agent. A common method is catalytic hydrogenation with hydrogen gas.
Alternatively, a transfer hydrogenation agent like ammonium formate can be used.

« Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC or LC-MS).

« Filter the reaction mixture to remove the catalyst.
» Evaporate the solvent from the filtrate under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
water/ethanol).

Purification

Purification of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is typically achieved through
recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., hot
water or an alcohol-water mixture) and allowed to cool slowly, leading to the formation of
crystals. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Method: LC-MS/MS for Quantification in
Biological Matrices

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is often used as an internal standard for the
quantification of folic acid and its metabolites. A general LC-MS/MS protocol is outlined below.

e Sample Preparation:
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o To a biological sample (e.g., plasma, serum), add a known amount of N-(4-
Aminobenzoyl-d4)-L-glutamic Acid as the internal standard.

o Precipitate proteins by adding a solvent like methanol or acetonitrile.
o Centrifuge the sample to pellet the precipitated proteins.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in the mobile phase.

e Chromatographic Conditions:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

o Flow Rate: Typically in the range of 0.2-0.5 mL/min.
o Injection Volume: 5-20 pL.
e Mass Spectrometric Conditions:
o lonization: Electrospray ionization (ESI) in either positive or negative mode.

o Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific
precursor-to-product ion transitions for both the analyte and the deuterated internal
standard are monitored.

Biological Role and Experimental Applications
Role in Folate Metabolism

N-(4-Aminobenzoyl)-L-glutamic acid is a catabolite of folic acid. Folic acid is essential for one-
carbon transfer reactions, which are crucial for the synthesis of nucleotides and for the
methylation of DNA and other molecules. The breakdown of folic acid can occur through the
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cleavage of the C9-N10 bond, yielding a pteridine moiety and p-aminobenzoylglutamate
(pPABG). This pABG can be further metabolized, for instance, through acetylation.[4][5]

The following diagram illustrates the catabolism of folic acid and the subsequent acetylation of
its metabolite.

Oxidative Cleavage N-(4-Aminobenzoyl)-L-glutamic Acid Metabolism >| e T

(C9-N10 bond) (PABG)

Click to download full resolution via product page

Caption: Folic acid catabolism pathway.

Application as an Internal Standard

The primary application of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is as an internal standard
in quantitative bioanalytical methods. The workflow for its use in an LC-MS/MS assay is
depicted below.
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Caption: Workflow for use as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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